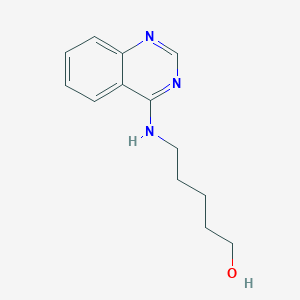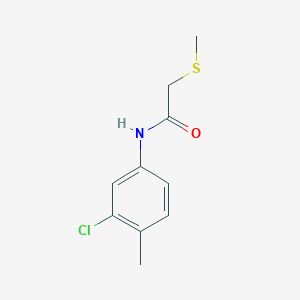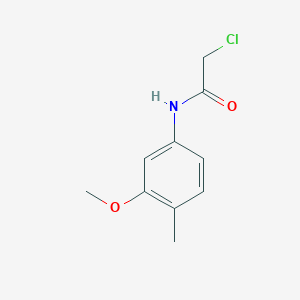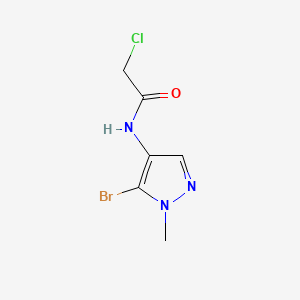
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEC and has a molecular formula of C12H12ClN2O.
Mecanismo De Acción
The exact mechanism of action of CEC is not yet fully understood. However, studies have suggested that CEC inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. CEC has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase activity may be responsible for CEC's potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
CEC has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have also suggested that CEC may have neuroprotective effects and may improve cognitive function in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CEC in lab experiments is its relatively simple synthesis method. CEC is also stable under normal laboratory conditions. However, one of the limitations of using CEC is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CEC. One potential direction is the development of more efficient synthesis methods that can produce CEC in larger quantities. Another direction is the study of CEC's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CEC and its potential side effects.
Conclusion:
In conclusion, 2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that has significant potential applications in various fields, including medicinal chemistry. Its synthesis method is relatively simple, and it exhibits cytotoxicity against various cancer cell lines and potential neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
CEC can be synthesized in a few steps. The first step involves the reaction of 4-cyano-2-ethylphenol with thionyl chloride, which forms 4-chloro-2-ethylphenyl isocyanate. The second step involves the reaction of 4-chloro-2-ethylphenyl isocyanate with glycine to form CEC.
Aplicaciones Científicas De Investigación
CEC has been widely studied for its potential applications in different fields. One of the most significant applications of CEC is in the field of medicinal chemistry. CEC has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-N-(4-cyano-2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-5-8(7-13)3-4-10(9)14-11(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCNTQYTPLRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)


![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)

![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)

